Cas no 2229610-36-8 (3-amino-3-2-(pyrrolidin-1-yl)pyridin-3-ylpropanoic acid)

3-amino-3-2-(pyrrolidin-1-yl)pyridin-3-ylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-amino-3-2-(pyrrolidin-1-yl)pyridin-3-ylpropanoic acid
- 3-amino-3-[2-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid
- 2229610-36-8
- EN300-1835160
-
- インチ: 1S/C12H17N3O2/c13-10(8-11(16)17)9-4-3-5-14-12(9)15-6-1-2-7-15/h3-5,10H,1-2,6-8,13H2,(H,16,17)
- InChIKey: SYJMYRFCRPUZAC-UHFFFAOYSA-N
- ほほえんだ: OC(CC(C1=CC=CN=C1N1CCCC1)N)=O
計算された属性
- せいみつぶんしりょう: 235.132076794g/mol
- どういたいしつりょう: 235.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.4Ų
- 疎水性パラメータ計算基準値(XlogP): -2.1
3-amino-3-2-(pyrrolidin-1-yl)pyridin-3-ylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1835160-5.0g |
3-amino-3-[2-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid |
2229610-36-8 | 5g |
$2981.0 | 2023-06-01 | ||
Enamine | EN300-1835160-0.1g |
3-amino-3-[2-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid |
2229610-36-8 | 0.1g |
$904.0 | 2023-09-19 | ||
Enamine | EN300-1835160-0.5g |
3-amino-3-[2-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid |
2229610-36-8 | 0.5g |
$987.0 | 2023-09-19 | ||
Enamine | EN300-1835160-1g |
3-amino-3-[2-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid |
2229610-36-8 | 1g |
$1029.0 | 2023-09-19 | ||
Enamine | EN300-1835160-10g |
3-amino-3-[2-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid |
2229610-36-8 | 10g |
$4421.0 | 2023-09-19 | ||
Enamine | EN300-1835160-5g |
3-amino-3-[2-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid |
2229610-36-8 | 5g |
$2981.0 | 2023-09-19 | ||
Enamine | EN300-1835160-2.5g |
3-amino-3-[2-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid |
2229610-36-8 | 2.5g |
$2014.0 | 2023-09-19 | ||
Enamine | EN300-1835160-0.05g |
3-amino-3-[2-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid |
2229610-36-8 | 0.05g |
$864.0 | 2023-09-19 | ||
Enamine | EN300-1835160-1.0g |
3-amino-3-[2-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid |
2229610-36-8 | 1g |
$1029.0 | 2023-06-01 | ||
Enamine | EN300-1835160-0.25g |
3-amino-3-[2-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid |
2229610-36-8 | 0.25g |
$946.0 | 2023-09-19 |
3-amino-3-2-(pyrrolidin-1-yl)pyridin-3-ylpropanoic acid 関連文献
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
3-amino-3-2-(pyrrolidin-1-yl)pyridin-3-ylpropanoic acidに関する追加情報
Introduction to 3-amino-3-2-(pyrrolidin-1-yl)pyridin-3-ylpropanoic acid (CAS No. 2229610-36-8)
3-amino-3-2-(pyrrolidin-1-yl)pyridin-3-ylpropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2229610-36-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a unique structural framework combining pyridine, pyrrolidine, and amino acid-like functionalities, has garnered attention for its potential applications in drug discovery and development. The intricate arrangement of heterocyclic rings and functional groups makes it a promising candidate for further exploration in synthetic chemistry and biological activity studies.
The compound’s structure consists of a central pyridine ring substituted with an amino group and a pyrrolidinyl moiety at the 2-position, further connected to a propanoic acid side chain. This design not only imparts flexibility to the molecule but also creates multiple sites for interaction with biological targets. The presence of both basic (amino) and acidic (carboxylic acid) functional groups enhances its solubility and reactivity, making it adaptable for various chemical modifications.
In recent years, the development of novel heterocyclic compounds has been a focal point in medicinal chemistry due to their diverse biological activities. Pyridine derivatives, in particular, have shown promise as pharmacophores in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The 3-amino-3-2-(pyrrolidin-1-yl)pyridin-3-ylpropanoic acid structure aligns well with this trend, offering a scaffold that can be modified to target specific biological pathways.
One of the most compelling aspects of this compound is its potential as a precursor for more complex molecules. Researchers have been exploring its utility in generating libraries of derivatives through combinatorial chemistry and fragment-based drug design. The pyrrolidinyl group, known for its ability to enhance binding affinity and selectivity, makes it an attractive component in the design of small-molecule inhibitors. Furthermore, the propanoic acid moiety can be further functionalized to introduce additional pharmacological properties.
Recent studies have highlighted the importance of structure-based drug design in accelerating the discovery of new therapeutic agents. Computational methods such as molecular docking and molecular dynamics simulations have been employed to predict the interactions between 3-amino-3-2-(pyrrolidin-1-yl)pyridin-3-ylpropanoic acid and target proteins. These simulations have provided valuable insights into the compound’s binding affinity and mode of action, guiding the optimization process toward more effective drug candidates.
The compound’s potential extends beyond its role as an intermediate in drug synthesis. It has also been investigated for its role in modulating enzyme activity and receptor binding. For instance, modifications to the pyridine ring can alter electronic properties, influencing interactions with enzymes such as kinases and phosphodiesterases. Similarly, variations in the pyrrolidinyl group can fine-tune selectivity against off-target proteins.
In clinical research, 3-amino-3-2-(pyrrolidin-1-yl)pyridin-3-ylpropanoic acid has been tested in preclinical models for its efficacy against various disease states. Early results suggest that derivatives of this compound exhibit promising anti-inflammatory and antiproliferative effects. These findings are particularly encouraging given the growing demand for targeted therapies that minimize side effects associated with traditional treatments.
The synthesis of this compound presents unique challenges due to its complex structural features. However, advances in synthetic methodologies have made it increasingly feasible to produce high-purity samples suitable for biological testing. Techniques such as multi-step organic synthesis combined with purification methods like column chromatography have enabled researchers to access this compound efficiently.
As interest in bioorthogonal chemistry grows, so does the relevance of compounds like 3-amino-3-2-(pyrrolidin-1-yl)pyridin-3-ylpropanoic acid that can be incorporated into living systems for labeling or therapeutic purposes. The presence of functional groups that are compatible with bioconjugation techniques makes this molecule a valuable tool for studying biological processes at the molecular level.
The future prospects for this compound are vast, with ongoing research focusing on expanding its applications in drug discovery and beyond. Collaborative efforts between synthetic chemists and biologists are essential to fully realize its potential. As new methodologies emerge, it is likely that we will see increasingly sophisticated derivatives being developed.
In conclusion, 3-amino--2-(pyrrolidin--1--yI)pyridine-- -yIpropaIIC acId (CAS No.) 2229610--36--8 represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile scaffold for drug development,with potential applications ranging from oncology to neurology。As research continues,this compound is poised to play an important role in shaping the future of medicinal chemistry。
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